
3,4,5-Tribromodiphenyl ether
Descripción general
Descripción
3,4,5-Tribromodiphenyl ether is an organobromine compound. It is a type of polybrominated diphenyl ether (PBDE) that contains three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn .
Molecular Structure Analysis
The molecular formula of 3,4,5-Tribromodiphenyl ether is C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .Physical And Chemical Properties Analysis
3,4,5-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 390.2±42.0 °C at 760 mmHg, and a flash point of 160.5±26.4 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Metabolite Identification in Rat Faeces
Research by Marsh et al. (2006) involved analyzing rat faeces for metabolites after administering 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a compound structurally similar to 3,4,5-tribromodiphenyl ether. They identified several hydroxylated tribrominated and tetrabrominated diphenyl ethers, elucidating their structures through gas chromatography-mass spectrometry (GC-MS) methods. This study contributes to understanding the metabolic pathways and environmental fate of brominated flame retardants like 3,4,5-tribromodiphenyl ether (Marsh et al., 2006).
Atmospheric Fate and Oxidation Mechanisms
Cao et al. (2013) investigated the oxidation mechanisms and kinetics of 2,4,4'-Tribrominated diphenyl ether (BDE-28), a related compound to 3,4,5-tribromodiphenyl ether, focusing on its atmospheric fate. They found that oxidations with OH radicals were highly feasible, especially at the less-brominated phenyl ring. This research helps in understanding the environmental behavior of similar compounds, including 3,4,5-tribromodiphenyl ether (Cao et al., 2013).
Optical and Dielectric Properties of Polyimide Films
Jang et al. (2007) explored the impact of internal linkage groups in fluorinated diamine on the properties of polyimide thin films. Although not directly involving 3,4,5-tribromodiphenyl ether, this study is relevant as it demonstrates the effect of similar chemical groups on material properties, potentially applicable to materials derived from 3,4,5-tribromodiphenyl ether (Jang et al., 2007).
Application in Supramolecular Dendrimers
Percec et al. (2006) conducted research on supramolecular dendrimers, utilizing ethers similar to 3,4,5-tribromodiphenyl ether. This study provides insights into the potential use of 3,4,5-tribromodiphenyl ether in the design and synthesis of advanced dendritic structures, highlighting its applicability in nanotechnology and materials science (Percec et al., 2006).
Cross-Coupling Reactions in Organic Synthesis
Chen et al. (1993) investigated the use of bromoaromatics, including ethers similar to 3,4,5-tribromodiphenyl ether, in copper-mediated cross-coupling reactions. This research contributes to organic synthesis, showing the potential of using compounds like 3,4,5-tribromodiphenyl ether in creating new chemical entities (Chen et al., 1993).
Propiedades
IUPAC Name |
1,2,3-tribromo-5-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGVQKLGQZZLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879865 | |
| Record name | BDE-38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromodiphenyl ether | |
CAS RN |
337513-54-9 | |
| Record name | 3,4,5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55N69O5OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)

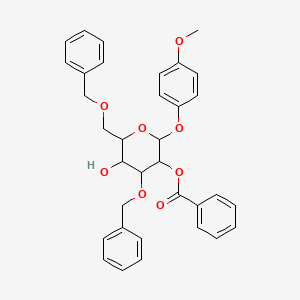
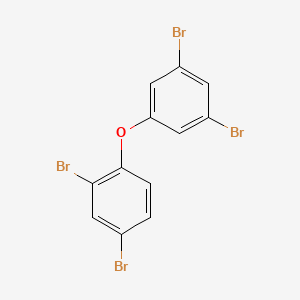
![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)



![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
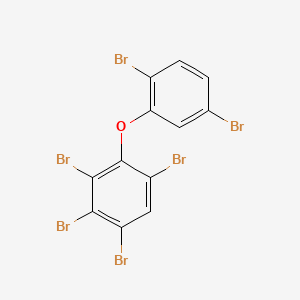
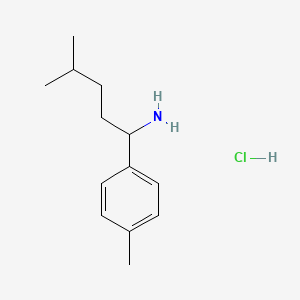
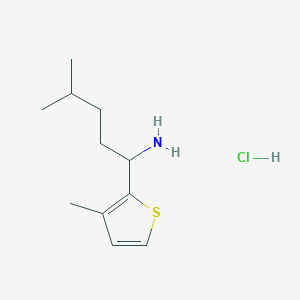
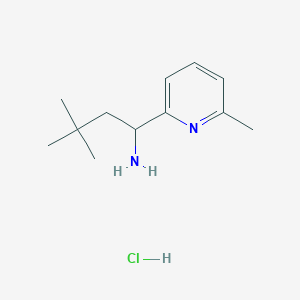
![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)